2-{5-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2H-benzotriazole
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Overview
Description
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(TRIFLUOROMETHYL)PHENYL] ETHER is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzotriazole derivatives, which are widely used as ultraviolet (UV) absorbers and stabilizers in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(TRIFLUOROMETHYL)PHENYL] ETHER typically involves the following steps:
Formation of Benzotriazole Derivative: The initial step involves the synthesis of the benzotriazole core. This is achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.
Substitution Reaction: The benzotriazole derivative is then subjected to a substitution reaction with 4-methylphenol to form 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol.
Ether Formation: The final step involves the reaction of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol with 2-nitro-4-(trifluoromethyl)phenol under suitable conditions to form the desired ether compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(TRIFLUOROMETHYL)PHENYL] ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amino derivatives.
Scientific Research Applications
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(TRIFLUOROMETHYL)PHENYL] ETHER has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(TRIFLUOROMETHYL)PHENYL] ETHER involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the underlying materials from UV-induced degradation. The molecular targets and pathways involved include:
UV Absorption: The benzotriazole moiety absorbs UV radiation, preventing it from reaching and damaging the material.
Energy Dissipation: The absorbed energy is dissipated as heat, which is harmless to the material.
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4-methylphenol (UV-P): A similar compound used as a UV absorber.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol (UV-320): Another UV absorber with enhanced stability.
2-(2H-Benzotriazol-2-yl)-4,6-bis(2-phenyl-2-propanyl)phenol (UV-234): Known for its high efficiency in UV protection.
Uniqueness
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(TRIFLUOROMETHYL)PHENYL] ETHER is unique due to its specific combination of functional groups, which provide enhanced UV absorption and stability compared to other similar compounds
Properties
Molecular Formula |
C20H13F3N4O3 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-[5-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]benzotriazole |
InChI |
InChI=1S/C20H13F3N4O3/c1-12-6-8-18(16(10-12)26-24-14-4-2-3-5-15(14)25-26)30-19-9-7-13(20(21,22)23)11-17(19)27(28)29/h2-11H,1H3 |
InChI Key |
UIXIPUOIUIYZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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